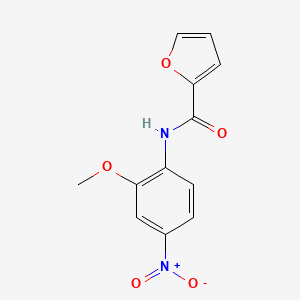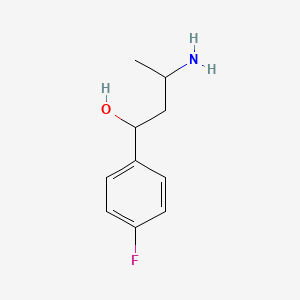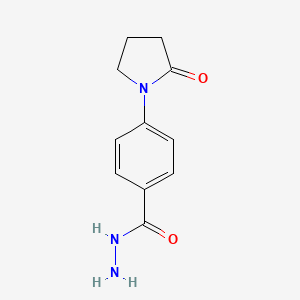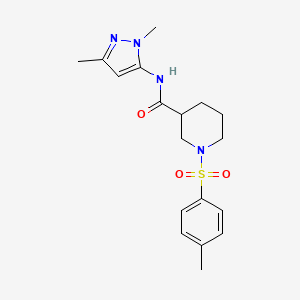
N-(2-methoxy-4-nitrophenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(2-methoxy-4-nitrophenyl)-2-furamide" is a derivative of furan, which is a heterocyclic organic compound. The nitro and methoxy substituents on the phenyl ring and the furamide moiety suggest that this compound could have interesting chemical and biological properties. Research on similar compounds has shown potential antimicrobial activity, which indicates that "N-(2-methoxy-4-nitrophenyl)-2-furamide" may also possess such properties .
Synthesis Analysis
The synthesis of related nitrofuramide compounds typically involves the formation of the furamide moiety with subsequent introduction of nitro and other substituents on the phenyl ring. For instance, the synthesis of various nitrofuramide derivatives has been reported, where different alkyl and aryl groups were introduced to observe their biological activity . Although the exact synthesis of "N-(2-methoxy-4-nitrophenyl)-2-furamide" is not detailed in the provided papers, similar synthetic routes could be inferred from the synthesis of related compounds.
Molecular Structure Analysis
The molecular structure of compounds closely related to "N-(2-methoxy-4-nitrophenyl)-2-furamide" has been characterized using techniques such as FT-IR, NMR spectroscopy, and X-ray powder diffraction. For example, a compound with a nitro furan moiety and methoxy phenyl substituents was found to have a triclinic crystal structure in the space group P-1 . Density functional theory (DFT) studies and Hirshfeld surface analysis have been used to understand the intermolecular interactions and solid-state packing of these molecules .
Chemical Reactions Analysis
The photolysis of nitrofuramides in methanol has been studied, where the nitro group is displaced by a solvent molecule, resulting in the formation of a methoxy derivative . This suggests that "N-(2-methoxy-4-nitrophenyl)-2-furamide" could undergo similar photochemical reactions, potentially leading to the formation of different products depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of "N-(2-methoxy-4-nitrophenyl)-2-furamide" can be anticipated based on studies of similar compounds. Nitrofuramides generally exhibit a range of antimicrobial activities, and their physical properties such as solubility and melting point can vary depending on the nature of the substituents on the furan ring and the phenyl group . The presence of the nitro group could also confer potential antimicrobial properties, as seen in other nitrofuramide derivatives .
Scientific Research Applications
Pharmacological Properties and Clinical Use
Metoclopramide, a compound with a methoxy and nitrophenyl group, has been extensively reviewed for its pharmacological properties and clinical use, particularly in gastro-intestinal diagnostics and treatment. It facilitates radiological identification of lesions, improves gastrointestinal motility, and is effective in preventing vomiting induced by various causes. This illustrates the potential of related compounds in medical applications, especially those involving the gastrointestinal tract and emetic control (Pinder et al., 2012).
Toxic Substances Reduction
Lactic acid bacteria (LAB) have been shown to reduce toxic substances in food, which might be relevant for studying the interactions of similar compounds with biological systems. LAB can decrease harmful substances through adsorption or degradation, highlighting a potential area of research for compounds like N-(2-methoxy-4-nitrophenyl)-2-furamide in reducing foodborne toxins or in bio-remediation applications (Shao et al., 2021).
Environmental Applications
The degradation of acetaminophen by advanced oxidation processes (AOPs) and its biotoxicity has been explored, presenting a framework for understanding how similar compounds might interact with environmental factors. This research could inform the study of N-(2-methoxy-4-nitrophenyl)-2-furamide's stability, degradation pathways, and potential environmental impact, especially in water treatment and pollution control (Qutob et al., 2022).
Future Directions
properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c1-18-11-7-8(14(16)17)4-5-9(11)13-12(15)10-3-2-6-19-10/h2-7H,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIHCSPDCNPQON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-4-nitrophenyl)-2-furamide | |
CAS RN |
110506-16-6 |
Source


|
| Record name | 2'-METHOXY-4'-NITRO-2-FURANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[bis(2-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2525806.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2525810.png)
![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-3-methylbutanamide](/img/structure/B2525812.png)
![N-(4,6-dihydrothieno[3,4-c]isoxazol-3-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2525815.png)

![1-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B2525817.png)


![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2525821.png)
![2-chloro-N-[3-cyano-4-(4-methoxyphenyl)sulfonylphenyl]benzamide](/img/structure/B2525825.png)

![N-(2,4-dimethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2525827.png)
